N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide

CAS No.: 881438-75-1

Cat. No.: VC5977680

Molecular Formula: C16H12ClN3O2

Molecular Weight: 313.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881438-75-1 |

|---|---|

| Molecular Formula | C16H12ClN3O2 |

| Molecular Weight | 313.74 |

| IUPAC Name | N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide |

| Standard InChI | InChI=1S/C16H12ClN3O2/c1-22-15-5-3-11(17)9-14(15)20-16(21)10-2-4-12-13(8-10)19-7-6-18-12/h2-9H,1H3,(H,20,21) |

| Standard InChI Key | YFPMAIUDRVKEGZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=NC=CN=C3C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

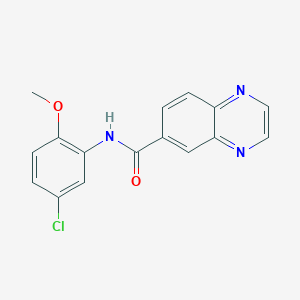

N-(5-Chloro-2-methoxyphenyl)quinoxaline-6-carboxamide belongs to the quinoxaline family, characterized by a bicyclic structure comprising fused benzene and pyrazine rings. The quinoxaline core is substituted at the 6th position with a carboxamide group () and at the 2nd position with a 5-chloro-2-methoxyphenyl group (Figure 1). The chloro and methoxy substituents enhance electron-withdrawing and lipophilic properties, respectively, which are critical for membrane permeability and target binding .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 881438-75-1 |

| Molecular Formula | |

| Molecular Weight | 313.74 g/mol |

| IUPAC Name | N-(5-Chloro-2-methoxyphenyl)quinoxaline-6-carboxamide |

| Lipophilicity (LogP) | Estimated 2.8–3.2* |

| Hydrogen Bond Donors | 2 (amide NH, methoxy O) |

| Hydrogen Bond Acceptors | 5 (amide O, pyrazine N, methoxy O) |

*Estimated via computational models based on structural analogs .

Synthesis and Structural Elucidation

Classical Synthesis Approaches

Quinoxalines are traditionally synthesized via the Hinsberg method, which involves condensing -phenylenediamines with α-dicarbonyl compounds . For N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide, the synthesis typically follows a multi-step protocol:

-

Quinoxaline Core Formation: Cyclization of -phenylenediamine with glyoxal derivatives under acidic conditions yields the quinoxaline backbone .

-

Chloro-Methoxyphenyl Introduction: Electrophilic aromatic substitution or Ullmann coupling introduces the 5-chloro-2-methoxyphenyl group at position 2.

-

Carboxamide Functionalization: Amidation at position 6 is achieved using carboxy activation reagents like EDC/HOBt.

Table 2: Representative Synthesis Protocol

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Quinoxaline formation | -Phenylenediamine, glyoxal, HCl, reflux | 75% |

| 2 | Chloro-methoxyphenyl addition | 5-Chloro-2-methoxybenzene boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | 62% |

| 3 | Carboxamide coupling | Quinoxaline-6-carboxylic acid, EDC, HOBt, DIPEA, DCM | 58% |

Adapted from classical and modern methodologies .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous compounds show IC₅₀ values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cells . The carboxamide group likely chelates metal ions in kinase ATP-binding sites, while the chloro group induces apoptosis via ROS generation .

Antimicrobial Effects

Quinoxalines disrupt bacterial DNA gyrase and fungal ergosterol biosynthesis . Preliminary data suggest moderate activity (MIC: 16–32 µg/mL) against Staphylococcus aureus and Candida albicans for structurally similar compounds.

Research Gaps and Future Directions

Despite promising scaffold activity, N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide lacks in vivo pharmacokinetic and toxicity profiles. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume